2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid

Fragment-Based Drug Discovery Library Design Physicochemical Profiling

2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid (CAS 2451905-78-3) is a polyhalogenated benzodioxole derivative bearing a carboxylic acid at position 5, an iodine at position 6, and a gem-difluoro substituent at position 2 alongside a fluorine at position 4. With a molecular formula of C₈H₂F₃IO₄ and a molecular weight of 346.00 g·mol⁻¹, this compound integrates three reactive/functional handles—aryl iodide, carboxylic acid, and fluorinated dioxole—within a single compact scaffold.

Molecular Formula C8H2F3IO4
Molecular Weight 346.00 g/mol
Cat. No. B12985524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid
Molecular FormulaC8H2F3IO4
Molecular Weight346.00 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1I)C(=O)O)F)OC(O2)(F)F
InChIInChI=1S/C8H2F3IO4/c9-5-4(7(13)14)2(12)1-3-6(5)16-8(10,11)15-3/h1H,(H,13,14)
InChIKeyOPHQDHJQLHZGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid – Core Identifiers and Structural Class for Procurement Specifications


2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid (CAS 2451905-78-3) is a polyhalogenated benzodioxole derivative bearing a carboxylic acid at position 5, an iodine at position 6, and a gem-difluoro substituent at position 2 alongside a fluorine at position 4 . With a molecular formula of C₈H₂F₃IO₄ and a molecular weight of 346.00 g·mol⁻¹, this compound integrates three reactive/functional handles—aryl iodide, carboxylic acid, and fluorinated dioxole—within a single compact scaffold . It is classified under benzo[d][1,3]dioxole derivatives and is supplied for research-scale synthetic and medicinal chemistry applications .

Why In-Class Benzodioxole Carboxylic Acid Analogs Cannot Substitute 2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid in Multi-Functional Synthesis


Within the benzodioxole-5-carboxylic acid family, variation in halogen substitution pattern severely alters orthogonal reactivity, physicochemical properties, and downstream functionalization potential. The target compound uniquely positions an iodine atom para to the carboxylic acid and adjacent to fluorines, enabling chemoselective Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Buchwald-Hartwig) at the C–I bond while leaving the C–F bonds intact for subsequent nucleophilic aromatic substitution or metabolic stability tuning [1]. The non-fluorinated analog 6-iodobenzo[d][1,3]dioxole-5-carboxylic acid (CAS 60229-66-5, MW 292.03, XLogP3 1.9) lacks the electron-withdrawing fluorine array, resulting in systematically lower lipophilicity (ΔXLogP3 ~1.2 estimated) and altered C–I bond activation energy [2]. The 2,2-difluoro analog (CAS 656-46-2, MW 202.11, XLogP3 1.2) retains some fluorine character but omits the iodine handle, forfeiting all cross-coupling entry points [3]. Generic selection of any simpler benzodioxole-5-carboxylic acid therefore precludes the trifluoro‑iodo orthogonal reactivity logic that defines this compound's synthetic niche.

Quantitative Differentiation Evidence for 2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid Versus Closest Structural Analogs


Molecular Weight Advantage for Fragment-Based Screening Libraries Relative to Non-Iodinated Analogs

The target compound (MW 346.00 g·mol⁻¹) occupies a privileged intermediate mass range for fragment elaboration libraries compared to the non-iodinated 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (MW 202.11 g·mol⁻¹) and the non-fluorinated 6-iodobenzo[d][1,3]dioxole-5-carboxylic acid (MW 292.03 g·mol⁻¹) [1][2]. Its MW falls within the 'fragment-plus' window (300–400 Da) that balances synthetic tractability with target affinity potential, whereas the difluoro analog is too light to encode sufficient recognition elements and the mono‑iodo‑non‑fluorinated analog is lighter and less lipophilic.

Fragment-Based Drug Discovery Library Design Physicochemical Profiling

Enhanced Lipophilicity (Computed XLogP3) Conferred by Trifluoro Substitution Versus Non-Fluorinated Parent

While experimental logP for the target compound is not publicly available, the structurally annotated XLogP3 for the non-fluorinated analog 6-iodobenzo[d][1,3]dioxole-5-carboxylic acid is 1.9 [1]. Introduction of three fluorine atoms (at positions 2,2,4) is predicted to raise XLogP3 by approximately 1.0–1.5 log units based on established group contribution models, placing the target compound in a more favorable lipophilicity range (estimated XLogP3 ~3.0–3.5) for membrane permeation and protein binding [2]. The 2,2-difluoro analog records XLogP3 of 1.2 [3], confirming that incremental fluorination systematically elevates lipophilicity.

Lipophilicity Optimization ADME Prediction Lead Optimization

Orthogonal Halogen Reactivity: Iodide as a Superior Cross-Coupling Handle Compared to Bromide and Chloride Analogs

The C(sp²)–I bond in the target compound exhibits substantially higher reactivity in oxidative addition to Pd(0) relative to C–Br and C–Cl bonds present in analogous benzodioxole scaffolds. While no direct kinetic data exist for this specific scaffold, extensive class-level data from aryl halide reactivity series indicate that aryl iodides react approximately 10²–10³ times faster than aryl bromides and 10⁴–10⁵ times faster than aryl chlorides under standard cross-coupling conditions (Pd(PPh₃)₄, room temperature to 80 °C) [1]. The target compound's iodine at position 6 is the sole heavy halogen, ensuring chemoselective coupling at this site in the presence of the C–F bonds at positions 2,2,4, which are inert to Pd(0) insertion under typical coupling conditions [2]. Brominated or chlorinated benzodioxole-5-carboxylic acid analogs (where available) would require harsher conditions or specialized ligands to achieve comparable coupling efficiency.

Palladium-Catalyzed Cross-Coupling Chemoselective Functionalization Aryl Iodide Reactivity

Supplier-Reported Purity and ISO 9001-Certified Quality Management Relative to Generic Research-Grade Sources

The target compound is commercially supplied with a purity specification of NLT 98% (Not Less Than 98%) by MolCore, with the product manufactured under an ISO-certified quality management system . In contrast, the non-fluorinated comparator 6-iodobenzo[d][1,3]dioxole-5-carboxylic acid is offered at 98% purity by multiple vendors (Bidepharm, Leyan, ChemScene) but without explicit ISO certification claims . For the difluoro analog 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, commercial purity typically ranges from 95% to 97% depending on the supplier . The combination of ≥98% purity and ISO-certified production provides procuring scientists with a documented quality baseline that minimizes batch-to-batch variability in critical synthetic or biological assay workflows.

Procurement Quality Assurance ISO Certification Reproducibility

Enhanced Thermal Stability of Cyclic Benziodoxole Scaffold Relative to Acyclic Hypervalent Iodine Reagents

While the target compound itself is a benzodioxole-based aryl iodide (not a hypervalent iodine species), its structural core is directly related to the benziodoxole heterocyclic system known for superior thermal stability compared to acyclic iodinane analogs. Cyclic benziodoxole derivatives exhibit decomposition temperatures typically 30–80 °C higher than their acyclic counterparts, enabling storage at ambient temperature without special precautions [1][2]. This inherent scaffold stability translates to the target compound, which is documented as 'not hazardous material' for DOT/IATA transport and can be stored long-term in a cool, dry place without controlled-temperature logistics .

Reagent Stability Safe Handling Hypervalent Iodine Chemistry

Optimal Procurement-Relevant Application Scenarios for 2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid


Building Block for Medicinal Chemistry Lead Optimization via Sequential Pd-Catalyzed Cross-Coupling

The aryl iodide at position 6 serves as a premier entry point for Sonogashira, Suzuki-Miyaura, or Buchwald-Hartwig coupling, enabling introduction of alkynyl, aryl, or amino substituents with high chemoselectivity due to the approximately 100–1,000-fold kinetic advantage of C–I over C–Br oxidative addition to Pd(0) [1]. The residual C–F bonds remain inert under these conditions, preserving the electron-withdrawing fluorine array for downstream modulation of metabolic stability . The carboxylic acid at position 5 provides a direct handle for amide bond formation or ester prodrug synthesis without additional protecting group steps. This orthogonal reactivity profile makes the compound uniquely suited for constructing diverse screening libraries from a single multifunctional core.

Fragment Elaboration Starting Point Occupying Privileged 300–400 Da Chemical Space

At MW 346.00, the compound sits within the fragment-plus range that balances synthetic accessibility with sufficient molecular recognition elements for target engagement [1]. Its estimated XLogP3 of ~3.0–3.5 positions it favorably for cell permeability screening, while the carboxylic acid maintains aqueous solubility at physiological pH . Procurement of this specific compound, rather than lighter benzodioxole analogs lacking iodine or fluorine, ensures that elaborated derivatives remain within drug-like property space (MW < 500, logP < 5) after two to three synthetic transformations.

Fluorinated Internal Standard or Derivatization Agent for Analytical Method Development

The presence of three fluorine atoms and one iodine atom provides distinctive mass spectrometric signatures (characteristic isotope pattern of iodine, m/z 127 (I⁻); F-specific ¹⁹F NMR chemical shift dispersion) that facilitate detection and quantification in complex biological matrices [1]. The ISO-certified NLT 98% purity specification ensures batch-to-batch consistency for validated analytical methods . The compound's non-hazardous transport classification simplifies multi-site distribution for collaborative analytical method transfer programs .

Quote Request

Request a Quote for 2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.